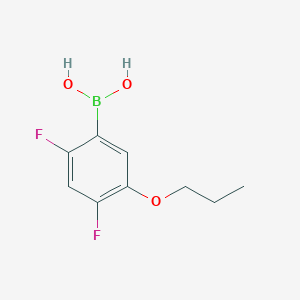

2,4-Difluoro-5-propoxyphenylboronic acid

Description

2,4-Difluoro-5-propoxyphenylboronic acid (CAS: 2096331-67-6) is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and a propoxy group at the 5-position. Its molecular formula is C₉H₁₀BF₂O₃, with a molecular weight of 215.99 g/mol . The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials science for constructing biaryl frameworks.

The propoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with shorter alkoxy chains (e.g., methoxy or ethoxy). Fluorine atoms enhance electrophilicity at the boron center while contributing to metabolic stability in bioactive molecules.

Properties

IUPAC Name |

(2,4-difluoro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCMXVYPDDTXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: While specific industrial production methods for 2,4-Difluoro-5-propoxyphenylboronic acid are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-propoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .

Common Reagents and Conditions:

Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate, sodium carbonate).

Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as toluene or ethanol.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,4-Difluoro-5-propoxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-5-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid with a palladium complex. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic acid and the halide . The reaction proceeds through the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Molecular Comparison

*Similarity scores (0–1 scale) derived from structural and functional group alignment .

†Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs): The nitro group in 2-fluoro-5-nitrophenylboronic acid increases electrophilicity at the boron center, enhancing reactivity in cross-couplings but reducing stability under basic conditions .

Physicochemical Properties :

- Molecular weight : The biphenyl analog (4-(4-fluorophenyl)phenylboronic acid) has a higher molecular weight (216.02 g/mol) due to its extended aromatic system, impacting solubility in polar solvents .

- Lipophilicity : The propoxy group increases logP compared to methoxy or ethoxy derivatives, suggesting improved membrane permeability in drug design contexts .

Applications :

- Suzuki-Miyaura reactions : Fluorinated analogs like 2,4-difluoro-5-propoxyphenylboronic acid are prized for synthesizing fluorinated biaryls, which are prevalent in agrochemicals and kinase inhibitors .

- Biomedical research : The biphenyl analog (4-(4-fluorophenyl)phenylboronic acid) may serve as a sensor for diols or glycoproteins due to its planar structure and boronic acid-diol interaction .

Biological Activity

2,4-Difluoro-5-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for various biochemical processes. This article delves into the biological activity of 2,4-Difluoro-5-propoxyphenylboronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Difluoro-5-propoxyphenylboronic acid is characterized by the presence of a boron atom bonded to a phenyl ring that carries two fluorine substituents and a propoxy group. The molecular formula is C₉H₈B F₂O₂, with a molecular weight of approximately 195.96 g/mol.

The biological activity of 2,4-Difluoro-5-propoxyphenylboronic acid primarily arises from its ability to interact with biological molecules through the formation of reversible covalent bonds. This interaction is particularly significant in the inhibition of certain enzymes and receptors involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity by binding to specific sites, altering downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for 2,4-Difluoro-5-propoxyphenylboronic acid:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has been evaluated for its efficacy against various cancer cell lines.

- Antidiabetic Properties : The compound may play a role in modulating glucose metabolism by influencing insulin signaling pathways.

- Antimicrobial Effects : Preliminary data suggest that 2,4-Difluoro-5-propoxyphenylboronic acid exhibits antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of 2,4-Difluoro-5-propoxyphenylboronic acid:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of various boronic acids on cancer cell proliferation. The results indicated that 2,4-Difluoro-5-propoxyphenylboronic acid significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .

Case Study 2: Insulin Signaling Modulation

Research conducted by Zhang et al. demonstrated that this compound enhances insulin sensitivity in diabetic mouse models. The study highlighted its role in activating the insulin receptor substrate pathway, leading to improved glucose uptake .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of boronic acids against Staphylococcus aureus. Results showed that 2,4-Difluoro-5-propoxyphenylboronic acid inhibited bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.